B1574553 ACP-319

ACP-319

カタログ番号: B1574553
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACP-319 is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. PI3K inhibitor this compound inhibits PI3K, which prevents the activation of the PI3K/AKT (protein kinase B)-mediated signaling pathway. This results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis.

科学的研究の応用

  • PI3K Inhibitor ACP-319 : this compound is identified as an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. It inhibits PI3K, preventing the activation of the PI3K/AKT signaling pathway, thus inhibiting the growth and survival of PI3K-overexpressing tumor cells. This pathway is often associated with tumorigenesis (Definitions, 2020).

  • Combination Therapy with ACP-196 and this compound : A study explored the effectiveness of combining ACP-196, a BTK inhibitor, with this compound, a PI3Kδ inhibitor, in treating chronic lymphocytic leukemia (CLL). The study showed that this combination was superior to single-agent treatment, significantly improving survival and reducing tumor burden in a murine TCL1-192 model of aggressive, BCR-driven CLL (Mora-Jensen et al., 2016).

  • Efficacy in CLL Mouse Model : Another study examined the efficacy of combining acalabrutinib (a BTK inhibitor) with this compound in vivo. The study found significant reductions in tumor burden and extended survival in mice treated with the combination, compared to either single-agent therapy. This study also highlights the potential of this combination in clinical studies for CLL treatment (Niemann et al., 2017).

  • MLACP Machine-Learning-Based Prediction of Anticancer Peptides

    : While not directly about this compound, this study is relevant in the broader context of anticancer peptide (ACP) research. It developed machine-learning methods for predicting ACPs, which can assist in identifying potential ACP candidates, including those like this compound, before in vitro experimentation (Manavalan et al., 2017).

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ACP-319;  ACP 319;  ACP319.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。